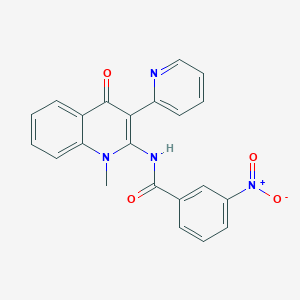

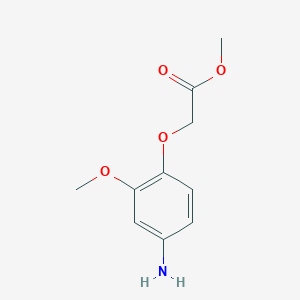

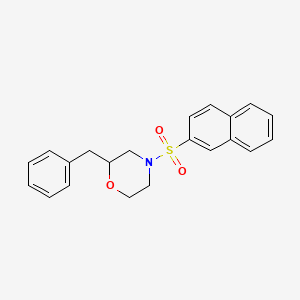

![molecular formula C20H14IN3O B2373331 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide CAS No. 476634-22-7](/img/structure/B2373331.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide is a derivative of benzimidazole . Benzimidazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anthelmintic, and antioxidant activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of p-amino benzoic acid and o-phenylene diamine . The acetylated product of benzimidazole derivatives then undergoes Claisen-Schmidt condensation with aryl aldehydes to produce the corresponding chalcones .Molecular Structure Analysis

The molecular structure of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide can be characterized by various spectral data. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide can be inferred from its molecular structure. For instance, its molecular weight is 251.28 g/mol, and it has a topological polar surface area of 57.8 Ų .Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

The compound has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating its potential in treating tuberculosis .

Synthesis of Imidazoles

The compound plays a significant role in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Inhibition of Quorum Sensing

The compound has been studied for its potential in inhibiting quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations . This approach can combat bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .

Antiviral Activity

Derivatives of the compound have been synthesized and tested in vitro for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV) . This indicates its potential use in the treatment of viral infections .

Elastase Inhibition and Free Radical Scavenging

The compound has unique properties related to elastase inhibition and free radical scavenging activity . This suggests its potential use in the treatment of conditions related to oxidative stress and inflammation .

DNA Binding Ability

The compound has been studied for its DNA binding ability . This property could be leveraged in the development of drugs that target DNA or RNA .

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14IN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDHXNIMMBBQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

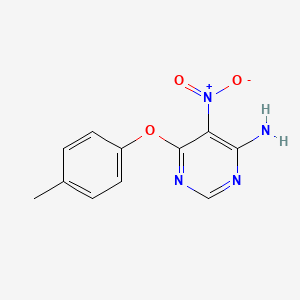

![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)

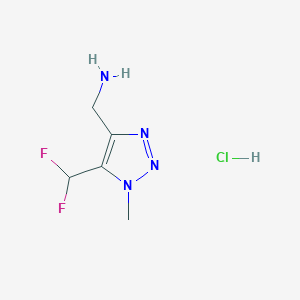

![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)

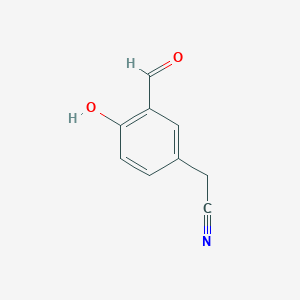

![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2373267.png)